1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

Catalog No.
S2834029
CAS No.
1798539-23-7
M.F
C14H13N5O
M. Wt
267.292
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenyl...

CAS Number

1798539-23-7

Product Name

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

Molecular Formula

C14H13N5O

Molecular Weight

267.292

InChI

InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20)

InChI Key

AHBJSJHDFPZKEB-UHFFFAOYSA-N

SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3

solubility

not available

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2-position and a phenylurea moiety at the 3-position. Its molecular formula is C12H12N4C_{12}H_{12}N_4 and it has a molecular weight of approximately 224.25 g/mol.

The reactivity of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea can be attributed to its functional groups. The urea group can participate in nucleophilic substitution reactions, while the pyrazolo[1,5-a]pyrimidine structure may undergo electrophilic aromatic substitution due to its electron-rich nature. Additionally, derivatives of this compound can be synthesized through various coupling reactions, such as halogenation or cross-coupling methods involving palladium catalysts.

Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied for their biological activities. They exhibit significant effects on various biological targets, including:

  • Anticancer Activity: Many derivatives have shown promising results in inhibiting tumor cell growth by targeting pathways such as AMP-activated protein kinase (AMPK) and vascular endothelial growth factor (VEGF) signaling .
  • Antimicrobial Properties: Some studies suggest that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Neuroprotective Effects: Research indicates that certain pyrazolo[1,5-a]pyrimidines may offer protective effects against neurodegenerative diseases through modulation of neurotransmitter systems.

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the reaction between 2-methylpyrazolo[1,5-a]pyrimidine and phenyl isocyanate under controlled conditions.
  • Multi-step Synthesis: Starting from simpler pyrazole derivatives, a multi-step synthetic route involving cyclization and functionalization can be employed to obtain the desired urea derivative.
  • One-pot Reactions: Recent advancements have led to the development of one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure.

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea has various applications in:

  • Pharmaceutical Development: Its unique structure makes it a valuable lead compound for designing new drugs targeting cancer and other diseases.
  • Research: Used in studies investigating the mechanisms of action of pyrazolo[1,5-a]pyrimidines in cellular processes.
  • Material Science: Potential applications in creating fluorescent materials due to its photophysical properties.

Interaction studies involving 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea often focus on its binding affinity to specific biological targets:

  • Protein Kinases: Investigations show that this compound may inhibit certain kinases involved in cancer progression.
  • Receptor Binding: Studies assessing its interaction with neurotransmitter receptors reveal potential neuroactive properties.

Similar Compounds

  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-carboxylic Acid
  • 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine
  • 4-(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenol

Comparison Table

Compound NameUnique FeaturesBiological Activity
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylureaUrea moiety enhances solubility and bioavailabilityAnticancer and neuroprotective effects
2-Methylpyrazolo[1,5-a]pyrimidin-6-carboxylic AcidContains carboxylic acid groupPotentially used as an intermediate in drug synthesis
7-Amino-2-methylpyrazolo[1,5-a]pyrimidineAmino group increases reactivityExhibits antimicrobial properties

The uniqueness of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea lies in its dual functionality as both an anticancer agent and a potential neuroprotective compound due to its specific structural features that allow for diverse interactions within biological systems.

XLogP3

1.3

Dates

Last modified: 08-17-2023

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